Pentamagnesium digallide Pentamagnesium digallide
Brand Name: Vulcanchem
CAS No.: 12064-14-1
VCID: VC19713699
InChI: InChI=1S/2Ga.5Mg
SMILES:
Molecular Formula: Ga2Mg5
Molecular Weight: 260.97 g/mol

Pentamagnesium digallide

CAS No.: 12064-14-1

Cat. No.: VC19713699

Molecular Formula: Ga2Mg5

Molecular Weight: 260.97 g/mol

* For research use only. Not for human or veterinary use.

Pentamagnesium digallide - 12064-14-1

Specification

CAS No. 12064-14-1
Molecular Formula Ga2Mg5
Molecular Weight 260.97 g/mol
Standard InChI InChI=1S/2Ga.5Mg
Standard InChI Key BHKRUXZCMMTJBB-UHFFFAOYSA-N
Canonical SMILES [Mg].[Mg].[Mg].[Mg].[Mg].[Ga].[Ga]

Introduction

Chemical Composition and Structural Characteristics

Pentamagnesium digallide adopts the formula Mg₅Ga₂, with a molecular weight of 260.97 g/mol . The compound features gallium in the rare −5 oxidation state, a notable deviation from gallium’s more common +1, +2, or +3 states . This anionic gallium configuration arises from its coordination with five magnesium atoms, forming a complex intermetallic lattice.

Crystallographic Data

X-ray diffraction studies indicate that Mg₅Ga₂ crystallizes in a structure influenced by rapid quenching processes. The compound’s 3D conformer generation is restricted due to unsupported element valences and mixture complexities, as evidenced by PubChem’s computational limitations . The planar arrangement of gallium and magnesium atoms suggests a metallic bonding framework dominated by electron delocalization, though detailed bond length and angle data remain unpublished.

Spectroscopic Identifiers

  • InChIKey: BHKRUXZCMMTJBB-UHFFFAOYSA-N

  • SMILES: [Mg].[Mg].[Mg].[Mg].[Mg].[Ga].[Ga]
    These identifiers confirm the compound’s stoichiometry and provide a basis for computational modeling.

Synthesis and Production Methods

The synthesis of Mg₅Ga₂ involves high-temperature metallurgical techniques, as outlined below:

Splat Quenching and Thermal Annealing

Mg₅Ga₂ is produced via splat quenching of a molten magnesium-gallium mixture, followed by annealing at 350°C . The reaction proceeds as:
5Mg+2GaMg5Ga25\text{Mg} + 2\text{Ga} \rightarrow \text{Mg}_5\text{Ga}_2
This method ensures rapid solidification, stabilizing the metastable gallium(−V) phase. Slower cooling rates favor the formation of other magnesium-gallium alloys (e.g., MgGa or Mg₂Ga), making temperature control critical .

Byproduct Formation in Industrial Alloys

In magnesium-gallium alloys exposed to temperatures exceeding 300°C, Mg₅Ga₂ emerges as an undesirable byproduct . Its presence compromises mechanical integrity, necessitating stringent thermal management in aerospace and automotive applications where Mg-Ga alloys are utilized.

Physical and Chemical Properties

Limited experimental data constrain the full characterization of Mg₅Ga₂, but the following properties have been documented:

PropertyValue/DescriptionSource
Molecular Weight260.97 g/mol
Oxidation State (Ga)−5
StabilityMetastable above 300°C
SolubilityInsoluble in polar solvents

The compound’s insolubility in common solvents and sensitivity to thermal degradation complicate its isolation and analysis .

Industrial Relevance and Challenges

Impact on Alloy Performance

Mg₅Ga₂’s formation in Mg-Ga alloys induces brittleness and phase instability, particularly in high-stress environments . Automotive manufacturers report reduced fatigue resistance in alloy components contaminated with Mg₅Ga₂, underscoring the need for improved quenching protocols.

Detection and Mitigation Strategies

Current strategies to suppress Mg₅Ga₂ formation include:

  • Alloy Composition Adjustment: Reducing gallium content below 28 at.% to avoid −5 oxidation state favorability.

  • Additive Incorporation: Introducing trace elements (e.g., Zn or Al) to stabilize Ga³⁺ and prevent electron transfer to Ga⁻⁵.

Future Research Directions

Despite its limited applications, Mg₅Ga₂ presents opportunities for advancing intermetallic chemistry:

  • Electron-Deficient Systems: Exploring its role in catalysis or superconductivity due to unusual electron distribution.

  • Computational Modeling: Leveraging DFT calculations to predict stability domains and reaction pathways.

  • Alternative Synthesis Routes: Investigating mechanochemical or vapor-deposition methods to bypass thermal degradation.

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